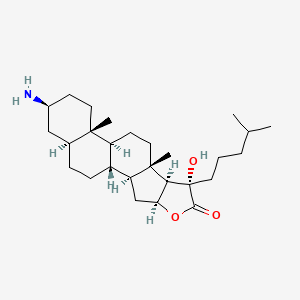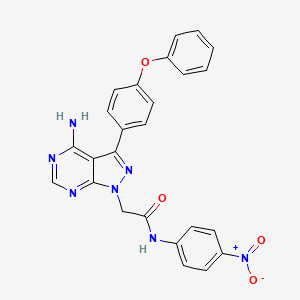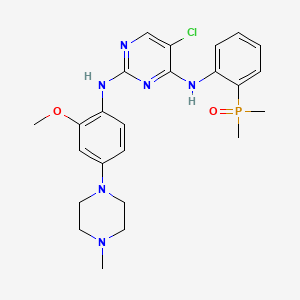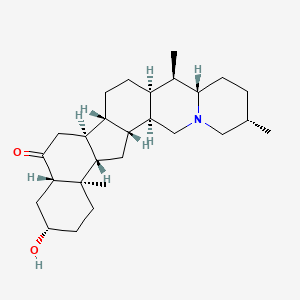
Delavinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delavinone is a steroidal alkaloid isolated from the bulbs of Fritillaria species, particularly Fritillaria cirrhosa and Fritillaria pallidiflora . It is known for its pharmacological properties and has been the subject of various scientific studies. The compound has a molecular formula of C27H43NO2 and a molecular weight of 413.64 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Delavinone can be isolated from the methanol extract of Fritillaria species using modern chromatographic techniques The isolation process involves several steps, including extraction, purification, and identification
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Fritillaria bulbs. The process includes harvesting the bulbs, drying, and extracting the active compounds using solvents like methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Delavinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and applications.
Scientific Research Applications
Delavinone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of delavinone involves its interaction with various molecular targets and pathways. It is known to exert its effects by modulating specific enzymes and receptors in the body. The exact molecular targets and pathways are still under investigation, but this compound is believed to influence pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Delavinone is structurally similar to other steroidal alkaloids, including:
- Imperialine
- Verticine
- Verticinone
- Peimisine
- Yibeinoside A
- Delavine
- Ebeidinone
Uniqueness
What sets this compound apart from these similar compounds is its unique pharmacological profile and specific biological activities. While many of these compounds share similar structural features, this compound’s distinct effects on certain molecular targets make it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C27H43NO2 |
|---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
(1R,2S,6S,9S,10R,11R,14S,15S,18S,20S,23R,24S)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one |
InChI |
InChI=1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-25,29H,4-14H2,1-3H3/t15-,16+,17-,18-,19+,20+,21-,22+,23-,24+,25-,27+/m0/s1 |
InChI Key |
MWBJDDYEYGDWCZ-ATGPSCQOSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@H]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[5-(4-{(1r)-1-[(4,6-Diaminopyrimidin-2-Yl)sulfanyl]ethyl}-5-Methyl-1,3-Thiazol-2-Yl)-2-Methoxyphenoxy]ethyl}methanesulfonamide](/img/structure/B12416133.png)
![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriotetracosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416135.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12416147.png)
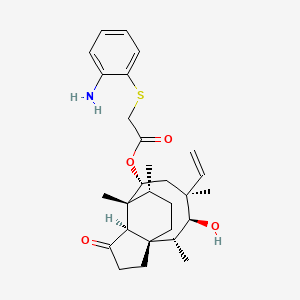
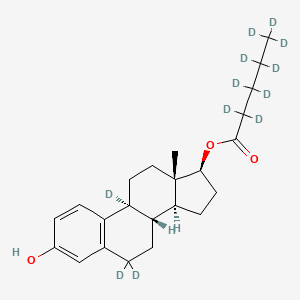
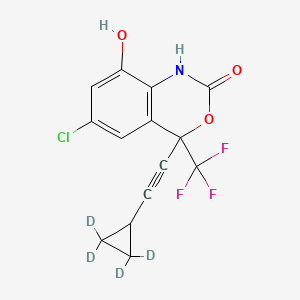
![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)

